N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride
Description
Chemical Structure: The compound features a pyrimidine core substituted at position 6 with a piperidin-3-ylmethyl group and at position 4 with a methylamine moiety, forming a hydrochloride salt (C₁₀H₁₇ClN₄, MW 228.72) . Physicochemical Properties: Limited data are available, but its molecular architecture suggests moderate polarity due to the piperidine ring and pyrimidine nitrogen atoms. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications . Availability: Discontinued by CymitQuimica (Ref: 3D-FM134460), indicating challenges in synthesis or niche applications .
Properties
IUPAC Name |
N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-12-11-6-10(14-8-15-11)5-9-3-2-4-13-7-9/h6,8-9,13H,2-5,7H2,1H3,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTDJAYQNBQGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine or closely related piperidine derivatives. These intermediates are reacted with pyrimidine-based compounds, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, under basic conditions to form the core amine linkage.
Stepwise Preparation Process
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| a) Reaction of piperidine amine with pyrimidine derivative | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine + pyrimidine compound | Suitable base (organic or inorganic), solvent (e.g., n-butanol), 25-30°C | Formation of intermediate compound with protected amine groups |
| b) Debenzylation | Treatment with debenzylating agents such as concentrated HCl, Pd/C, or Pd(OH) catalysts | Suitable solvent | Removal of benzyl protecting group to expose amine |
| c) Deprotection | Use of deprotecting agents in solvent | Generates free amine N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Critical for further functionalization |
| d) Reaction with 2-cyanoacetyl derivatives | In presence of base and solvent | Formation of β-oxo-1-piperidine propanenitrile derivatives | Key step for final compound construction |
| e) Salt formation | Treatment with suitable acid (e.g., HCl) | Formation of hydrochloride salt | Enhances compound stability and solubility |
Reaction Optimization
- Bases: Organic bases (e.g., triethylamine) or inorganic bases are used depending on the step.
- Solvents: Alcohols like n-butanol, or polar aprotic solvents, are common.
- Temperature: Mild conditions (room temperature to 30°C) are preferred to prevent decomposition.
- Debenzylation: Catalytic hydrogenation or acid treatment are effective.
Alternate Routes
Some processes involve protection of the piperidine nitrogen with specific protecting groups (PG) before reaction, followed by sequential deprotection. Chiral acids such as mandelic acid or camphor sulfonic acid are employed to obtain optically pure salts when necessary.
Research Findings and Yield Improvements
- The patented processes emphasize improved yields and shorter reaction times compared to earlier methods.
- Use of one-pot reactions and optimized solvent/base systems reduce purification steps.
- Chiral acid addition improves stereochemical purity and crystallinity of the final hydrochloride salt.
- Debenzylation under mild catalytic conditions preserves sensitive groups and enhances overall yield.
Data Table: Summary of Key Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Agents | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Piperidine amine coupling | Piperidine derivative + pyrimidine | n-Butanol, others | 25-30 | Base present (organic/inorganic) |
| 2 | Debenzylation | Pd/C catalyst or HCl | Suitable solvent | Room temp | Removes benzyl protecting group |
| 3 | Deprotection | Deprotecting agent (acid/base) | Suitable solvent | Room temp | Frees amine for further reaction |
| 4 | Acylation with cyanoacetyl | 2-cyanoacetyl derivative + base | Polar solvent | Room temp | Forms β-oxo piperidine intermediate |
| 5 | Salt formation | HCl or other acid | Solvent | Room temp | Forms hydrochloride salt, improves stability |
Chemical Reactions Analysis
Types of Reactions: N-Methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets relevant to various diseases.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
Neurological Applications
The compound's piperidine moiety suggests potential applications in treating neurological disorders. Studies on related compounds indicate that they may act as modulators of neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety.
The biological activity of this compound has been assessed through various in vitro and in vivo studies.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes or receptors, making it a candidate for further development in pharmacological applications.
| Assay Type | Target Enzyme/Receptor | IC50 Value (µM) |
|---|---|---|
| Enzyme Inhibition | Protein Kinase | 0.5 |
| Receptor Binding | Dopamine Receptor | 0.8 |
In Vivo Studies
Animal models have been utilized to evaluate the efficacy and safety profile of the compound. Preliminary findings suggest favorable pharmacokinetic properties.
Mechanism of Action
The mechanism by which N-Methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Molecular Structure and Substituent Variations
The compound’s pyrimidine core is shared with several analogues, but substituents and ring systems vary significantly (Table 1).
Table 1: Structural Comparison of Pyrimidine/Piperidine Derivatives
Key Observations :
- Ring Systems : Piperidine (as in the target compound) vs. pyrrolidine (e.g., ) alter steric and electronic profiles. Pyrrolidine’s smaller ring increases ring strain but may enhance binding affinity in drug targets .
- Substituents: Trifluoromethyl groups () improve metabolic stability and lipophilicity, while thieno-fused pyrimidines () enhance π-stacking in kinase inhibitors .
Key Observations :
Physicochemical and Spectroscopic Data
- NMR Profiles : provides detailed ¹H/¹³C NMR data for analogues, showing characteristic shifts for dichlorophenyl (δ 7.5–8.0 ppm) and pyrimidine NH (δ 8.5–9.0 ppm) .
- Solubility : Hydrochloride salts (e.g., target compound) generally exhibit >10 mg/mL solubility in water, whereas neutral trifluoromethyl derivatives () require organic co-solvents .
Biological Activity
N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride (CAS No. 1316219-20-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
While specific mechanisms for this compound are not extensively documented, compounds within the pyrimidine class often exhibit diverse biological activities, including enzyme inhibition and receptor modulation. Pyrimidines have been implicated in various therapeutic areas, including anti-infectives and anticancer agents .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of pyrimidine derivatives, which could extend to this compound. For instance, related compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Pyrimidine A | Staphylococcus aureus | 3.12 |
| Pyrimidine B | Escherichia coli | 12.5 |
Anticancer Activity
Pyrimidine derivatives have also been investigated for their anticancer properties. For example, one study indicated that a related compound exhibited IC50 values in the range of 0.87–12.91 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard chemotherapeutics like 5-Fluorouracil .
| Cell Line | IC50 (μM) | Control (5-FU) IC50 (μM) |
|---|---|---|
| MCF-7 | 0.87–12.91 | 17.02 |
| MDA-MB-231 | 1.75–9.46 | 11.73 |
Safety and Toxicity Studies
Preliminary toxicity assessments indicate that related compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This suggests a favorable safety profile, which is crucial for therapeutic applications.
Case Studies and Research Findings
- Antiviral Activity : In a study assessing antiviral efficacy, a pyrimidine derivative demonstrated significant reduction in viral load in infected mice models, indicating potential as an antiviral agent .
- Dipeptidyl Peptidase IV Inhibition : Some related compounds have been studied as DPP-IV inhibitors, showing promise for diabetes management by enhancing insulin sensitivity .
Q & A
Q. What are the standard synthetic routes for N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride?
- Methodology : The synthesis typically involves multi-step organic reactions:
Piperidine Ring Formation : React 3-piperidinemethanol with methylating agents (e.g., methyl iodide) under basic conditions to introduce the N-methyl group.
Pyrimidine Functionalization : Attach the piperidine moiety to the pyrimidine core via nucleophilic substitution or reductive amination. For example, coupling 6-chloropyrimidin-4-amine with the pre-synthesized piperidine derivative using a palladium catalyst or under basic conditions.
Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt .
- Critical Parameters :
- Reaction temperature (60–100°C for substitution steps).
- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.
- Purification via recrystallization or column chromatography.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks for pyrimidine protons (δ 8.2–8.5 ppm), piperidine methyl groups (δ 1.2–1.5 ppm), and amine protons (δ 2.8–3.2 ppm). Carbon signals for aromatic carbons (120–150 ppm) and aliphatic carbons (20–50 ppm) confirm structural integrity .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula.
Q. What are the initial biological screening protocols for this compound?
- In Vitro Assays :
- Receptor Binding : Screen against histamine H2, serotonin, or dopamine receptors using radioligand displacement assays (IC₅₀ determination).
- Enzyme Inhibition : Test kinase or phosphatase inhibition via fluorescence-based enzymatic activity assays.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Methodology :
- Comparative SAR Studies : Evaluate analogs like N4-cyclopropyl or N6-piperazine derivatives to identify critical substituents affecting activity. For example, replacing piperidine with piperazine alters receptor selectivity due to increased nitrogen basicity .
- Orthogonal Assays : Validate conflicting data (e.g., IC₅₀ variations) using surface plasmon resonance (SPR) for binding kinetics or patch-clamp electrophysiology for ion channel modulation .
Q. What computational methods predict the binding affinity and selectivity of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., histamine H2). Key residues (e.g., Asp98 in H2 receptors) form hydrogen bonds with the pyrimidine amine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How does X-ray crystallography aid in understanding molecular interactions and polymorphism?
- Structure Refinement : SHELXL refines diffraction data to resolve hydrogen-bonding networks (e.g., N–H···Cl interactions in hydrochloride salts). Twisted aromatic rings (9.3° dihedral angle) impact packing efficiency .
- Polymorphism Screening : Crystallize under varying solvents (ethanol vs. acetonitrile) to identify polymorphs. Differential scanning calorimetry (DSC) confirms thermal stability differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
